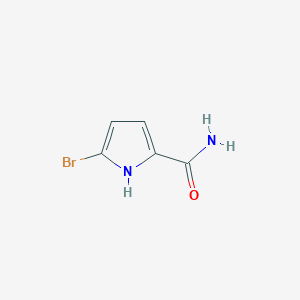
3-甲基-4-硝基苯甲醛
概述
描述
3-Methyl-4-nitrobenzaldehyde (MNB) is a compound belonging to the family of nitrobenzaldehydes. It is a yellow-orange crystalline solid with a strong odor. It is used in a variety of applications, such as an intermediate in pharmaceuticals, dyes, and perfumes. It is also used as a reagent in organic synthesis, as a flavoring agent, and in the production of plastics. MNB has a wide range of biological activities, including antimicrobial, antioxidant, anticancer, and anti-inflammatory properties.
科学研究应用
有机合成
3-甲基-4-硝基苯甲醛: 是一种在有机合成中具有价值的中间体。 它经常被用于通过缩合反应制备各种芳香族化合物 . 它的硝基可以作为吸电子基团,促进亲核取代反应,这对构建复杂的有机分子至关重要。
医药
在制药行业,3-甲基-4-硝基苯甲醛用作活性药物成分 (API) 合成的前体。 它可以进行进一步的反应,形成具有药理特性的化合物,例如抗炎和镇痛作用 .
农用化学品
该化合物也用于开发农用化学品。 其衍生物正在探索其作为杀虫剂和除草剂的潜在用途,有助于保护农作物免受害虫和疾病的侵害 .
染料
3-甲基-4-硝基苯甲醛: 参与染料和颜料的生产。 由于其化学结构,它可以转化为各种有色化合物,用于纺织和涂料工业 .
材料科学
在材料科学中,该化合物正在研究其在创造新型材料方面的潜力。 例如,它可以被掺入聚合物中以增强其性能,或用于合成具有特定功能的有机框架 .
分析化学
由于其独特的化学性质,3-甲基-4-硝基苯甲醛可用作分析化学中的生色剂。 它可以帮助探测各种化学反应和相互作用的机制 .
安全和危害
属性
IUPAC Name |
3-methyl-4-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c1-6-4-7(5-10)2-3-8(6)9(11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHJDQIWWIJARMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80458267 | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18515-67-8 | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80458267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-4-nitrobenzaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 3-Methyl-4-nitrobenzaldehyde utilized in the synthesis of 5-formylindole?
A1: 3-Methyl-4-nitrobenzaldehyde serves as the starting material for a multi-step synthesis of 5-formylindole. The process utilizes the Batcho-Leimgruber indole synthesis, a versatile method for constructing the indole ring system. [] This suggests the nitro group and the aldehyde functionality of 3-Methyl-4-nitrobenzaldehyde likely play key roles in the reaction sequence.
Q2: What is the significance of the hydrazone derivatives synthesized from 3-Methyl-4-nitrobenzaldehyde?
A2: The research highlights the potential of hydrazone derivatives of 3-Methyl-4-nitrobenzaldehyde in non-linear optics. Specifically, 3-methyl-4-nitrobenzaldehyde hydrazone exhibited a notable second harmonic generation (SHG) signal, 25 times higher than the standard ammonium dihydrogen phosphate (ADP). [] This property makes these derivatives interesting candidates for applications requiring frequency doubling of light, such as in lasers and optical storage devices.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

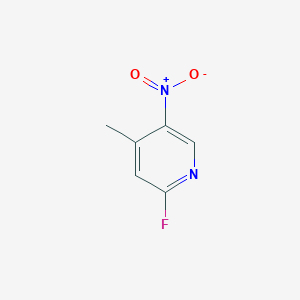
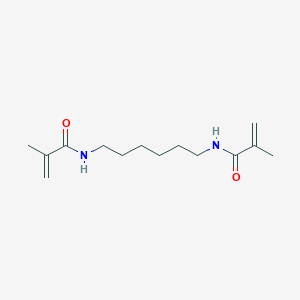
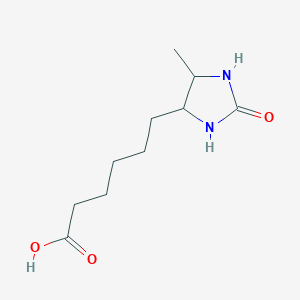



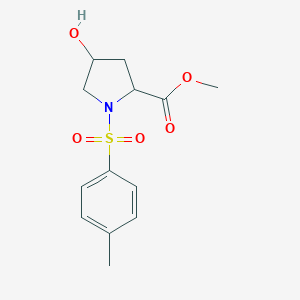

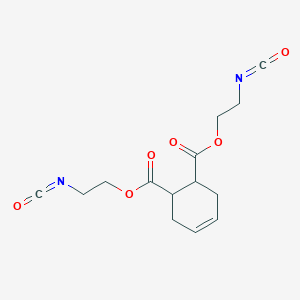

![5-methoxy-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde](/img/structure/B101846.png)
![2-[(Trimethylsilyl)oxy]phenol](/img/structure/B101852.png)
